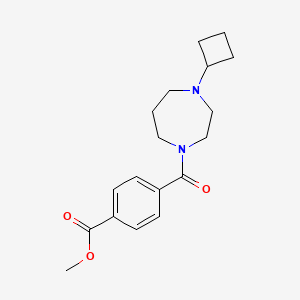

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-23-18(22)15-8-6-14(7-9-15)17(21)20-11-3-10-19(12-13-20)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOILYVOJNSMJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazepane Ring Formation

The 1,4-diazepane scaffold is typically synthesized via cyclization reactions. A common approach involves reacting a diamine with a diketone or equivalent carbonyl-containing precursor. For example, 1,3-diaminopropane can react with cyclobutanecarboxaldehyde under acidic conditions to form the diazepane ring.

Reaction Conditions :

Cyclobutyl Substitution

Introducing the cyclobutyl group at the 4-position of the diazepane requires alkylation or nucleophilic substitution. A practical method involves treating 1,4-diazepane with cyclobutyl bromide in the presence of a base such as potassium carbonate:

$$

\text{1,4-Diazepane} + \text{Cyclobutyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Cyclobutyl-1,4-diazepane} + \text{HBr}

$$

Optimization Notes :

- Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.

- Reaction Time : 12–24 hours at 60°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Activation of Methyl 4-Carboxybenzoate

The carboxylic acid group of methyl 4-carboxybenzoate must be activated to facilitate amide bond formation. Two prevalent methods are employed:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl$$_2$$) converts the carboxylic acid to its corresponding acid chloride:

$$

\text{Methyl 4-carboxybenzoate} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Methyl 4-chlorocarbonylbenzoate} + \text{SO}2 + \text{HCl}

$$

Key Parameters :

Coupling Agent-Mediated Activation

Alternative activation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) :

$$

\text{Methyl 4-carboxybenzoate} + \text{EDC/HOBt} \rightarrow \text{Activated ester intermediate}

$$

Conditions :

- Solvent : Dichloromethane or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or N-methylmorpholine (NMM).

- Reaction Time : 1–2 hours at 0–25°C.

Amide Bond Formation: Coupling Diazepane and Benzoate

The final step involves reacting activated methyl 4-carboxybenzoate with 4-cyclobutyl-1,4-diazepane:

Acid Chloride Route

$$

\text{Methyl 4-chlorocarbonylbenzoate} + \text{4-Cyclobutyl-1,4-diazepane} \xrightarrow{\text{base}} \text{Target compound} + \text{HCl}

$$

Procedure :

EDC/HOBt-Mediated Coupling

$$

\text{Activated ester} + \text{4-Cyclobutyl-1,4-diazepane} \rightarrow \text{Target compound} + \text{HOBt byproduct}

$$

Optimized Conditions :

- Molar Ratio : 1:1.2 (acid:diazepane).

- Reaction Time : 5–10 hours at 25°C.

- Workup : Aqueous sodium bicarbonate wash, drying (Na$$2$$SO$$4$$), and column chromatography.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (500 MHz, CDCl$$_3$$) :

$$^13$$C NMR :

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Route | EDC/HOBt Route |

|---|---|---|

| Yield | 75–80% | 70–75% |

| Reaction Time | 2–4 hours | 5–10 hours |

| Byproduct Management | HCl neutralization | HOBt filtration |

| Scalability | High | Moderate |

| Cost | Low (SOCl$$_2$$) | High (EDC/HOBt) |

Challenges and Mitigation Strategies

- Regioselectivity in Diazepane Synthesis : Competing alkylation at alternative positions is minimized using bulky bases (e.g., DBU).

- Amide Hydrolysis Risk : Moisture-free conditions and anhydrous solvents prevent decomposition of the acid chloride.

- Cyclobutyl Group Stability : Avoid prolonged heating above 60°C to prevent ring-opening reactions.

Industrial-Scale Considerations

For large-scale production, the acid chloride route is preferred due to lower reagent costs and faster reaction times. Continuous flow systems could enhance safety and efficiency during SOCl$$_2$$ handling.

Chemical Reactions Analysis

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the diazepane ring to a more saturated structure.

Substitution: Nucleophilic substitution reactions can occur at the ester or diazepane ring, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The cyclobutyl group introduces steric bulk and electron-rich character, contrasting with the planar, electron-deficient aryl-quinoline substituents in C1–C7 .

- The methyl ester group (target compound) may offer different solubility and metabolic stability compared to the ethyl ester in .

Physicochemical and Spectroscopic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Synthetic Yield and Purity : Piperazine-based analogs (C1–C7) were synthesized in ethyl acetate, yielding yellow/white solids with high purity confirmed by $^1$H NMR and HRMS . The target compound’s synthesis likely follows similar protocols, though cyclobutyl incorporation may require optimized conditions.

- Melting Points and Solubility: Aryl-quinoline derivatives (C1–C7) exhibit solid-state stability, suggesting the target compound may share comparable behavior. However, the cyclobutyl group’s hydrophobicity could reduce aqueous solubility relative to polar substituents (e.g., -NH$_2$ in B29) .

Research Findings and Implications

Structural analogs from demonstrate that minor modifications (e.g., halogenation, methoxylation) profoundly alter biological activity and physicochemical properties. The target compound’s unique combination of a diazepane core and cyclobutyl substituent positions it as a candidate for:

- Drug Discovery : Enhanced conformational flexibility may improve target engagement in GPCRs or kinases.

- Material Science : Tunable solubility and stability for polymer or catalyst applications.

Further studies should prioritize synthesizing the target compound and benchmarking it against C1–C7 and ’s ethyl derivative to validate these hypotheses .

Biological Activity

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group , a diazepane ring , and an ester functional group . The molecular formula is , and it exhibits a complex interaction profile with various biological targets.

The primary mechanism of action for this compound involves its interaction with the human histamine H3 receptor . As an antagonist of this receptor, the compound may modulate neurotransmitter release in the central nervous system, potentially influencing conditions such as cognitive disorders and sleep regulation.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

- Cognitive Enhancement : Antagonism at the H3 receptor may enhance cognitive functions by increasing the release of neurotransmitters like acetylcholine .

- Anti-inflammatory Properties : Some diazepane derivatives have shown potential in reducing inflammation through modulation of immune responses .

Case Studies and Research Findings

A significant study highlighted the role of diazepane derivatives in modulating cannabinoid receptors. These compounds demonstrated selective agonistic activity towards the CB2 receptor while avoiding CB1 interactions, which are often associated with psychoactive effects. This selectivity suggests a therapeutic potential in pain management and inflammatory conditions without central side effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutyl, Diazepane | H3 receptor antagonist |

| 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide | Cyclobutyl, Diazepane, Sulfonamide | CB2 agonist |

| 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-benzaldehyde | Cyclobutyl, Diazepane | Potential anti-inflammatory |

Q & A

Q. Basic Research Focus

- NMR : and NMR confirm cyclobutyl (δ ~2.5–3.5 ppm for CH) and diazepane (δ ~3.7 ppm for N-CH) moieties. COSY or HSQC resolves overlapping signals in the diazepane ring .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of cyclobutyl group at m/z ~70) .

Advanced Consideration

X-ray crystallography resolves stereochemical ambiguities in the diazepane ring. For dynamic studies, variable-temperature NMR identifies conformational flexibility, which may affect binding to biological targets .

What are the primary biological targets hypothesized for this compound based on structural analogs, and how are binding affinities typically measured?

Basic Research Focus

Structural analogs (e.g., diazepane-containing kinase inhibitors) suggest potential interactions with G-protein-coupled receptors (GPCRs) or serine/threonine kinases. Preliminary assays include:

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (K) to immobilized targets .

- Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive binding assays .

Advanced Consideration

Mechanistic studies employ cryo-EM or molecular docking to map interactions. For example, cyclobutyl groups may occupy hydrophobic pockets in kinases, as seen in analogs like imatinib derivatives .

What advanced strategies are employed to resolve discrepancies in biological activity data across different studies involving this compound?

Advanced Research Focus

Contradictions in IC values often arise from:

- Purity Variability : Trace impurities (e.g., unreacted diazepane precursors) skew activity. Orthogonal purification (HPLC + recrystallization) ensures >98% purity .

- Assay Conditions : Buffer pH or co-solvents (e.g., DMSO concentration) affect solubility. Standardizing protocols (e.g., fixed DMSO ≤0.1%) reduces variability .

Methodological Solution

Meta-analysis of dose-response curves across studies identifies outliers. Cross-validation using isothermal titration calorimetry (ITC) confirms binding thermodynamics independent of assay artifacts .

How do variations in cyclobutyl substitution patterns affect the compound's physicochemical properties and interaction with enzymes?

Q. Advanced Research Focus

- LogP : Cyclobutyl vs. cyclohexyl substituents decrease logP by ~0.5 units, enhancing aqueous solubility. Computational tools (e.g., MarvinSuite) predict partition coefficients .

- Enzyme Inhibition : Bulkier substituents (e.g., spiro-cyclobutyl) reduce off-target effects. For example, replacing cyclobutyl with adamantyl in analogs improved selectivity for MAPK over CDK2 .

Experimental Design

SAR (Structure-Activity Relationship) studies synthesize derivatives with varied substituents. Enzymatic assays (e.g., fluorescence-based kinase inhibition) paired with MD simulations reveal steric and electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.